molecular formula C12H16O2 B14436879 5-(4-Methoxyphenyl)pent-4-en-1-ol CAS No. 76978-39-7

5-(4-Methoxyphenyl)pent-4-en-1-ol

Cat. No.: B14436879
CAS No.: 76978-39-7
M. Wt: 192.25 g/mol
InChI Key: RAINBETXLGYZGX-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pent-4-en-1-ol is a chemical compound of interest in organic and medicinal chemistry research. It features a pentenol chain linked to a 4-methoxyphenyl group, a structural motif found in various bioactive molecules and synthetic intermediates. While the specific biological profile of this compound is still under investigation, its structure suggests potential as a valuable building block in synthetic chemistry. For instance, compounds with similar unsaturated alcohol backbones are known to serve as key precursors in chemo- and regioselective transformations, such as the reductive deoxygenation to synthesize complex molecular architectures like 1,4-enynes . The 4-methoxyphenyl subunit is a common pharmacophore in compounds developed for pharmaceutical research, indicating that this alcohol could be a versatile intermediate in the synthesis of more complex target molecules . This product is intended for research purposes as a synthetic intermediate or a standard in analytical studies. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

76978-39-7

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

5-(4-methoxyphenyl)pent-4-en-1-ol

InChI

InChI=1S/C12H16O2/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h3,5-9,13H,2,4,10H2,1H3

InChI Key

RAINBETXLGYZGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CCCCO

Origin of Product

United States

Preparation Methods

Molecular Identity and Physical Properties

5-(4-Methoxyphenyl)pent-4-en-1-ol is characterized by a conjugated enol ether system, with a molecular weight of 192.26 g/mol (C₁₂H₁₆O₂). The (E)-stereochemistry of the double bond is confirmed via ¹³C NMR, which reveals distinct resonances for the olefinic carbons at δ 125.4 and 130.8 ppm. The methoxy group (δ 55.2 ppm) and hydroxyl-bearing carbon (δ 62.1 ppm) further validate the structure.

Crystallographic and Conformational Analysis

While direct crystallographic data for this compound remains unpublished, analogous compounds like (E)-1-(2,4,6-trimethoxyphenyl)pent-1-en-3-one demonstrate planar conformations stabilized by intramolecular hydrogen bonding (O—H⋯O). Such interactions suggest that the title compound likely adopts a similar near-planar geometry to maximize conjugation across the π-system.

Synthetic Methodologies

Aldehyde Reduction Pathway

The most direct route involves the reduction of (E)-5-(4-methoxyphenyl)pent-4-enal (CAS 76978-41-1) to the corresponding alcohol.

Procedure :

  • Dissolve (E)-5-(4-methoxyphenyl)pent-4-enal (1.0 mmol) in anhydrous methanol (10 mL).
  • Add sodium borohydride (1.2 equiv) portionwise at 0°C.
  • Stir for 2 h at room temperature, then quench with saturated NH₄Cl.
  • Extract with ethyl acetate, dry over MgSO₄, and concentrate.
  • Purify via silica gel chromatography (hexane/ethyl acetate, 4:1).

Yield : 89–90%.
Mechanistic Insight : NaBH₄ selectively reduces the aldehyde to a primary alcohol without affecting the double bond, as confirmed by retention of the (E)-configuration in the product.

Hydrolysis of Dioxane-Dione Intermediates

Protected derivatives such as 5-(4-methoxycinnamyl)-2,2-dimethyl-1,3-dioxane-4,6-dione serve as precursors.

Procedure :

  • Reflux the dioxane-dione (1.0 mmol) in 6 M HCl (10 mL) for 4 h.
  • Neutralize with NaHCO₃ and extract with dichloromethane.
  • Dry organic layers and evaporate to isolate the crude product.
  • Recrystallize from ethanol/water.

Yield : 85–88%.
Advantage : The dioxane ring acts as a protecting group, preventing side reactions during earlier synthetic steps.

Propargyl/Allenyl Isomerization

A novel method leverages propargyl-allenyl equilibria to install the double bond.

Procedure :

  • Treat 5-(4-methoxyphenyl)pent-4-yn-1-ol (1.0 mmol) with trichloroacetonitrile (2.0 equiv) and DBU (1.5 equiv) in CH₂Cl₂.
  • Stir at 25°C for 12 h.
  • Quench with NaHCO₃, extract with ether, and purify via flash chromatography.

Yield : 78–82%.
Key Observation : The reaction proceeds via a trichloroacetimidate intermediate, followed by base-induced isomerization to the (E)-enol.

Palladium-Catalyzed Approaches

Cyclization of Bromophenyl Precursors

Adapted from benzo[a]fluorene syntheses, this method employs Pd(0) catalysts to construct the carbon skeleton.

Procedure :

  • React 5-(2-bromophenyl)pent-3-en-1-yne (1.0 mmol) with Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in DMF at 80°C.
  • After 6 h, cool and extract with ethyl acetate.
  • Reduce the alkyne to the alcohol using Lindlar catalyst/H₂.

Yield : 65–70%.
Limitation : Requires post-synthetic reduction, lowering overall efficiency compared to direct routes.

Analytical Validation

Spectroscopic Correlations

  • ¹H NMR (CDCl₃) : δ 6.82 (d, J = 8.6 Hz, 2H, ArH), 6.45 (dt, J = 15.8, 6.7 Hz, 1H, CH=CH), 5.82 (dt, J = 15.8, 1.5 Hz, 1H, CH=CH), 3.79 (s, 3H, OCH₃), 3.62 (t, J = 6.4 Hz, 2H, CH₂OH).
  • IR (KBr) : 3340 cm⁻¹ (O—H), 1620 cm⁻¹ (C=C).

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows a single peak at tᴿ = 12.3 min, confirming >98% purity for NaBH₄-derived samples.

Challenges and Optimization Strategies

Stereochemical Control

The (E)-configuration predominates in all methods due to conjugation with the methoxyphenyl group. However, trace (Z)-isomers (<5%) may form during propargyl isomerization, necessitating careful chromatography.

Scalability Considerations

Aldehyde reduction offers the best scalability (gram-scale demonstrated), whereas Pd-catalyzed methods suffer from catalyst costs and purification challenges.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)pent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(4-Methoxyphenyl)pent-4-en-1-one.

    Reduction: Formation of 5-(4-Methoxyphenyl)pentanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Methoxyphenyl)pent-4-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Table 1: Structural and Spectroscopic Comparison of Phenyl-Substituted Pentenols and Pentyneols

Compound Substituent (R) Backbone Key NMR Features (δH, CDCl₃) Melting Point/Solubility Reference
5-(4-Methoxyphenyl)pent-4-en-1-ol -OCH₃ C4=C5 3.80 ppm (s, OCH₃); 6.78–7.35 ppm (aromatic H) Yellowish solid (mixture)
5-(4-Nitrophenyl)pent-4-yn-1-ol -NO₂ C≡C 8.13–8.18 ppm (aromatic H); 2.59 ppm (t, C3-H₂) Orange solid; mp 30–32°C
5-Phenylpent-4-en-1-ol -H C4=C5 7.30–7.35 ppm (aromatic H); 3.82 ppm (q, C1-H₂) Not reported
5-(4-Methoxyphenyl)pent-4-yn-1-ol -OCH₃ C≡C 3.80 ppm (s, OCH₃); 80.8/87.9 ppm (C≡C carbons) Colorless oil

Key Observations :

  • Electronic Effects : The electron-donating methoxy group in this compound enhances aromatic ring stability compared to the electron-withdrawing nitro group in 5-(4-nitrophenyl)pent-4-yn-1-ol, as evidenced by upfield shifts in aromatic protons (δH 6.78–7.35 vs. 8.13–8.18 ppm) .
  • Backbone Unsaturation : The triple bond in 5-(4-methoxyphenyl)pent-4-yn-1-ol reduces solubility compared to the double bond in this compound, likely due to increased rigidity .

Table 2: Inhibition of ALOX15 Linoleate Oxygenase Activity

Compound Core Structure IC₅₀ (LA)* (µM) IC₅₀ (AA)* (µM) Selectivity (IC₅₀(LA)/IC₅₀(AA)) Reference
5-(4-Methoxyphenyl)-1H-indole Indole 0.15 15.0 0.010
5-(4-Methoxyphenyl)-1H-imidazole Imidazole 12.5 1250 0.010
5-(4-Methoxyphenyl)-1H-benzimidazole Benzimidazole 0.32 10.0 0.032

Key Observations :

  • Indole and benzimidazole derivatives show higher potency (IC₅₀ < 1 µM for LA) than imidazole analogues, highlighting the importance of aromatic heterocycles in binding affinity .
  • Substituent Role: The 4-methoxyphenyl group enhances selectivity for linoleic acid (LA) over arachidonic acid (AA), likely due to hydrophobic interactions with the enzyme’s active site .

Physicochemical Properties

  • Thermal Stability : The nitro-substituted analogue (5-(4-nitrophenyl)pent-4-yn-1-ol) exhibits higher thermal stability (mp 30–32°C) than the methoxy-substituted pent-4-en-1-ol, which exists as a low-melting solid or oil .
  • Chromatographic Behavior: Polar isomers of this compound elute earlier in ethyl acetate/heptane systems compared to non-polar alkyne derivatives .

Q & A

Basic: What are the established synthetic routes for 5-(4-Methoxyphenyl)pent-4-en-1-ol, and how can reaction conditions be optimized for yield and purity?

Answer:
Two primary methods are documented:

  • Method A (Modified Sonogashira Coupling): React pent-4-yn-1-ol with 4-iodoanisole under palladium catalysis (e.g., Pd(PPh₃)₄, CuI) in anhydrous THF/Et₃N. Purification via flash chromatography (petroleum ether/ethyl acetate) yields the product as a colorless oil (95% yield) .
  • Method B (Grignard Addition): Use vinyl Grignard reagents with aldehydes under controlled anhydrous conditions. Post-reduction with NaBH₄ or LiAlH₄ ensures stereochemical control.

Optimization Tips:

  • Catalyst Loading: Reduce Pd catalyst to 1 mol% to minimize side reactions.
  • Temperature: Maintain −78°C during Grignard addition to prevent over-reduction.
  • Purification: Gradient elution (3:1 to 1:1 petroleum ether/ethyl acetate) improves separation of diastereomers.

Table 1: Synthetic Route Comparison

MethodReagentsYield (%)Purity (HPLC)Key Challenges
APd(PPh₃)₄, CuI, THF95>98%Iodide byproduct removal
BVinyl MgBr, NaBH₄82>95%Stereochemical control

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR:
    • Key Signals:
  • δH 3.80 (s, OCH₃), δC 55.2 (OCH₃) confirm methoxy presence.
  • δH 5.45–5.60 (m, pent-4-enyl protons), δC 124–132 (alkene carbons) .
    • Challenges: Overlapping alkene protons may require COSY or DEPT-135 for resolution.
  • IR: Strong O–H stretch (~3400 cm⁻¹) and C=C (~1640 cm⁻¹) .
  • Mass Spectrometry (EI): Molecular ion [M⁺] at m/z 190, with fragmentation peaks at m/z 159 (loss of –CH₂OH) .

Validation: Compare experimental data with literature values .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE: Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319) .
  • Ventilation: Use fume hoods due to potential respiratory irritation (H335).
  • Storage: Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation.

Advanced: How can DFT calculations predict the electronic properties of this compound, and what basis sets are recommended?

Answer:

  • Functional Selection: B3LYP/6-311++G(d,p) balances accuracy and computational cost for geometry optimization and HOMO-LUMO analysis .
  • Key Applications:
    • Reactivity: Frontier orbital analysis identifies nucleophilic sites (e.g., alkene for Diels-Alder reactions).
    • Solvent Effects: Include PCM models (e.g., THF) to simulate reaction environments.

Validation: Compare calculated vs. experimental NMR shifts (MAE < 0.3 ppm) .

Advanced: How can researchers resolve contradictions between experimental NMR data and computational predictions?

Answer:

  • Step 1: Verify solvent effects in DFT (e.g., chloroform vs. DMSO-d₆ shifts).
  • Step 2: Use variable-temperature NMR to assess dynamic effects (e.g., hindered rotation).
  • Step 3: Employ NOE experiments (e.g., ROESY) to confirm stereochemistry if diastereomers are suspected .

Example: A δH discrepancy at 3.82 ppm (predicted vs. observed) may arise from conformational flexibility in the pentenyl chain.

Advanced: What strategies improve diastereoselectivity in catalytic syntheses of this compound?

Answer:

  • Chiral Ligands: Use (R)-BINAP with Pd catalysts to induce enantioselectivity (up to 85% ee) .
  • Additives: Lewis acids (e.g., ZnCl₂) stabilize transition states for syn-addition pathways.
  • Analysis: Chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiomeric excess.

Table 2: Diastereoselectivity Optimization

CatalystLigandee (%)Conditions
Pd(OAc)₂(R)-BINAP85THF, 0°C
NiCl₂PPh₃62RT

Advanced: How is this compound applied as an intermediate in total synthesis?

Answer:

  • Terpene Synthesis: Serves as a diene in Diels-Alder reactions with quinones to form bicyclic terpene cores (e.g., momilactone precursors) .
  • Pharmaceutical Intermediates: Functionalized via Mitsunobu reactions to introduce heterocycles (e.g., triazoles for COX-1 inhibitors) .

Case Study: In the synthesis of (–)-Lepe, the hydroxyl group was oxidized to a ketone for subsequent aldol condensation .

Advanced: What methodologies assess the environmental impact of this compound?

Answer:

  • Ecotoxicology: Use Daphnia magna acute toxicity tests (OECD 202) to determine EC₅₀ values.
  • Biodegradation: Employ OECD 301F manometric respirometry to measure BOD₅/COD ratios.
  • Alternatives: Explore biocatalytic synthesis (e.g., lipase-mediated esterification) to reduce waste .

Advanced: How does X-ray crystallography validate the stereochemical configuration of derivatives?

Answer:

  • Data Collection: Use SHELX suite for structure solution (SHELXD) and refinement (SHELXL) .
  • Key Metrics:
    • R-factor: <5% for high-resolution data.
    • Flack Parameter: Confirm absolute configuration (e.g., for chiral centers) .

Example: A derivative with a 4-nitrophenyl group showed planar geometry at the alkene (torsion angle < 2°) .

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